Nonadecan-10-ylbenzene
Description
Nonadecan-10-ylbenzene is an alkylbenzene compound consisting of a benzene ring substituted with a nonadecyl chain at the 10th carbon position. Alkylbenzenes are widely studied for their surfactant properties, stability, and applications in industrial processes such as lubricants, detergents, or polymer precursors. However, specific data on this compound’s synthesis, properties, or applications are absent in the provided sources, necessitating comparisons with structurally related compounds.
Properties
Molecular Formula |
C25H44 |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
nonadecan-10-ylbenzene |
InChI |
InChI=1S/C25H44/c1-3-5-7-9-11-13-16-20-24(25-22-18-15-19-23-25)21-17-14-12-10-8-6-4-2/h15,18-19,22-24H,3-14,16-17,20-21H2,1-2H3 |
InChI Key |
MERBKYXTKQRQJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadecan-10-ylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with nonadecane-10-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Nonadecan-10-ylbenzene undergoes several types of chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be reduced to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nonadecanoic acid or nonadecan-10-one.
Reduction: Nonadecylcyclohexane.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Nonadecan-10-ylbenzene has several scientific research applications:
Chemistry: Used as a model compound to study the effects of long alkyl chains on the reactivity of benzene derivatives.
Biology: Investigated for its potential role in cell membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where the long alkyl chain can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the production of surfactants and lubricants due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of nonadecan-10-ylbenzene involves its interaction with various molecular targets and pathways. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Alkylbenzenes
Alkylbenzenes vary in chain length and substitution patterns, influencing their physical and chemical behaviors. For example:
- Dodecylbenzene (C₁₂H₂₅-C₆H₅): A common surfactant with a shorter alkyl chain (C12). It exhibits lower viscosity and higher water solubility compared to longer-chain derivatives like Nonadecan-10-ylbenzene.
- Hexadecylbenzene (C₁₆H₃₃-C₆H₅): Used in lubricant formulations due to its thermal stability. Longer alkyl chains (e.g., C19 in this compound) likely enhance hydrophobicity and melting points.
Key Differences :
Chain Length: this compound’s C19 chain would increase molecular weight (~330–340 g/mol) compared to dodecylbenzene (246.4 g/mol), leading to higher viscosity and melting points.
Branching: The 10-position substitution may reduce crystallinity compared to terminal (1-position) alkylbenzenes, enhancing solubility in nonpolar solvents.
Limitation: No direct data on this compound exists in the provided evidence; these comparisons are based on general alkylbenzene trends.
Comparison with Alkanols: 10-Nonadecanol
While 10-nonadecanol (C₁₉H₃₉OH) is an alcohol rather than an alkylbenzene, its physicochemical properties offer insights into chain-length effects:
Table 1: Physical Properties of 10-Nonadecanol vs. Hypothetical this compound
*Inferred values based on alkylbenzene trends.
Key Observations :
- Polarity: 10-Nonadecanol’s hydroxyl group increases polarity, enabling hydrogen bonding and higher water interaction compared to this compound.
- Thermal Stability: this compound’s lack of functional groups may enhance thermal stability relative to alcohols.
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